molecular formula C13H12O4 B2805669 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one CAS No. 68454-18-2

4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B2805669
CAS No.: 68454-18-2
M. Wt: 232.235
InChI Key: DNFXKSUGBAZZSZ-UHFFFAOYSA-N
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Description

4-Methyl-7-(2-oxopropoxy)-2H-chromen-2-one is a chemical compound belonging to the class of organic compounds known as chromones. Chromones are characterized by their benzopyran-4-one structure, which consists of a fused benzene and pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-methyl-2H-chromen-2-one as the starting material.

  • Oxidation: The starting material undergoes oxidation to introduce the 2-oxopropoxy group at the 7-position of the chromone ring.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-7-(2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the chromone core structure.

  • Substitution: Substitution reactions at different positions of the chromone ring can lead to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one serves as a building block for synthesizing more complex molecules. Its chromone structure is valuable for developing new chemical entities that can exhibit unique properties due to their structural modifications.

Biology

The compound has shown promise in biological studies:

  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes, which may provide insights into metabolic pathways and disease mechanisms.
  • Receptor Modulation : Its interactions with specific receptors can help understand cellular processes related to various diseases .

Medicine

In medicinal chemistry, this compound is being explored for:

  • Therapeutic Properties : Potential applications in treating conditions such as cancer and inflammatory disorders due to its ability to modulate biological pathways.
  • Lead Compound Development : It serves as a precursor for developing new drugs targeting various diseases.

Industry

The compound is utilized in various industrial applications:

  • Production of Dyes and Pigments : Its chromone structure contributes to the color properties required in dye manufacturing.
  • Chemical Products : It is involved in producing other chemical products due to its versatile reactivity.

Case Studies

  • Antitumor Activity Study : A study evaluated the antitumor effects of derivatives related to this compound. Among tested compounds, some exhibited significant cytotoxicity against cancer cell lines like MCF-7 and K562, indicating potential for further development as cancer therapeutics .
  • Anti-inflammatory Properties : Research demonstrated that derivatives of this compound possess anti-inflammatory effects comparable to established anti-inflammatory agents. These findings suggest the compound's utility in developing new treatments for inflammatory diseases .

Mechanism of Action

The mechanism by which 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Methyl-7-(1-oxopropoxy)-2-benzopyrone: A closely related compound with a similar chromone structure.

  • 7-(2-Hydroxypropoxy)-4-methyl-2H-chromen-2-one: Another analog with a hydroxyl group instead of the oxo group.

Uniqueness: 4-Methyl-7-(2-oxopropoxy)-2H-chromen-2-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 2-oxopropoxy group at the 7-position differentiates it from other chromone derivatives and contributes to its distinct properties.

Biological Activity

4-Methyl-7-(2-oxopropoxy)-2H-chromen-2-one is a compound belonging to the coumarin family, which has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological properties of this compound, focusing on its antitumor, anti-inflammatory, and analgesic activities.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methylcoumarin with appropriate reagents to introduce the oxopropoxy group. Characterization is performed using various spectroscopic techniques including NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry), confirming the structure and purity of the synthesized compound.

Biological Activity Overview

The biological activities of coumarin derivatives, including this compound, have been extensively studied. The following sections detail specific activities observed in research studies.

Antitumor Activity

Several studies have highlighted the antitumor potential of coumarin derivatives. For example, a study evaluated the antitumor activity of various synthesized derivatives against cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia). The findings indicated that compounds similar to this compound exhibited significant cytotoxic effects:

CompoundIC50 (MCF-7)IC50 (K562)
3n20.2 μM9.3 μM
3m36.2 μMNot significant
3i<50 μMNot significant

These results suggest that specific modifications to the coumarin structure can enhance its anticancer efficacy .

Anti-inflammatory Activity

Research has also demonstrated that coumarin derivatives possess anti-inflammatory properties. A study reported on a series of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives, where compounds such as 7-(4-chlorobenzylideneamino)-4-methyl-2H-chromen-2-one showed potent anti-inflammatory activity comparable to standard drugs .

The anti-inflammatory activity was assessed using various assays that measure inhibition of pro-inflammatory cytokines and enzymes. The results indicated that these compounds could effectively reduce inflammation markers.

Analgesic Activity

In addition to anti-inflammatory effects, some coumarin derivatives have shown analgesic properties. A comparative study indicated that certain derivatives exhibited pain relief comparable to traditional analgesics like ibuprofen:

CompoundAnalgesic Activity (Compared to Ibuprofen)
III fComparable
III gMore potent
III hComparable

These findings suggest that modifications in the coumarin structure can lead to enhanced analgesic effects .

Case Studies and Research Findings

  • Antitumor Efficacy : In a study involving a series of coumarins, the compound demonstrated significant inhibition of cell proliferation in MCF-7 and K562 cell lines, indicating its potential as an anticancer agent.
  • Anti-inflammatory Mechanisms : A detailed investigation into the mechanisms revealed that certain derivatives inhibited cyclooxygenase enzymes, which are critical in the inflammatory process.
  • Analgesic Testing : The analgesic effect was evaluated through behavioral tests in animal models, showing a marked reduction in pain response when treated with specific coumarin derivatives.

Properties

IUPAC Name

4-methyl-7-(2-oxopropoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-8-5-13(15)17-12-6-10(3-4-11(8)12)16-7-9(2)14/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFXKSUGBAZZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of chloroacetone (26.23 mL, 30.48 g, 0.329 mol), potassium iodide (1.0 g, 6 mmol), and reagent grade acetone (dried over K2CO3, ca. 400 mL) was allowed to stand for 151/2 hours. 7-Hydroxy-4-methylcoumarin (50.0 g, 0.284 mol), anhyd. K2CO3 (45.50 g, 0.321 mol), and dry reagent grade acetone (1 L) were added and the mixture was refluxed for 24 hours with overhead stirring. The hot mixture was filtered and the precipitate was washed with acetone. The washes and the filtrate were combined and evaporated in vacuo to obtain a yellow solid, which dissolved in CHCl3 (1.3 L). The CHCl3 solution was extracted once with 5% aq. NaOH (500 mL), washed with two portions (500 mL) of water, dried (MgSO4), and evaporated in vacuo to obtain 7-acetonyloxy-4-methylcoumarin (64.30 g, 97.5%), mp 146.0°-148.0° C. Recrystallization of 61.82 g from 95% ethanol gave a purer product (53.91 g, 87% recovery, 85% yield), mp 150.1°-151.2° C.
Quantity
26.23 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
45.5 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
1.3 L
Type
solvent
Reaction Step Four

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